STC-15 Demonstrates 3-Fold Higher Biochemical Potency Against METTL3 Compared to STM2457
STC-15 exhibits an IC50 of 6.1 nM against the METTL3-METTL14 complex, which is approximately 2.8-fold more potent than the first-in-class METTL3 inhibitor STM2457 (IC50 = 16.9 nM) [1][2]. This difference in enzymatic inhibition translates to enhanced target engagement and downstream biological effects.
| Evidence Dimension | Biochemical inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 6.1 nM |
| Comparator Or Baseline | STM2457 IC50 = 16.9 nM |
| Quantified Difference | 2.8-fold higher potency for STC-15 |
| Conditions | Full-length METTL3-METTL14 complex; RNA substrate methylation assay |
Why This Matters
Higher potency enables lower dosing requirements, potentially reducing off-target effects and improving therapeutic index in in vivo models.
- [1] GtoPdb. STC-15 IC50 = 6.1 nM. GuidetoPharmacology. View Source
- [2] Yankova E, et al. Nature. 2021;593(7860):597-601. STM2457 IC50 = 16.9 nM. View Source
